2-chloro-N-(2-furylmethyl)acetamide

Description

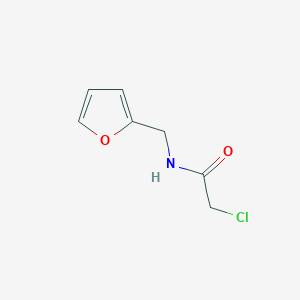

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDCOQBVIBGWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352186 | |

| Record name | 2-chloro-N-(2-furylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40914-13-4 | |

| Record name | 2-chloro-N-(2-furylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-(2-furylmethyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-chloro-N-(2-furylmethyl)acetamide. As a member of the α-haloamide class of compounds, this molecule possesses a rich and versatile chemistry, making it a valuable intermediate in organic synthesis and a scaffold of interest for drug discovery.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the handling and utilization of this compound. We will explore its physicochemical characteristics, detail established synthetic protocols, analyze its reactivity profile with various nucleophiles, and discuss its potential as a building block for biologically active molecules. All protocols and mechanistic claims are supported by authoritative sources to ensure scientific integrity.

Introduction: The Versatile Chemistry of α-Haloamides

α-Haloamides are a fascinating class of organic compounds characterized by a halogen atom positioned on the carbon alpha to an amide carbonyl group. This structural motif imparts a unique reactivity profile, making them powerful intermediates in a wide array of chemical transformations.[1] The framework of an α-haloamide is rich with chemically "touchable" atoms, allowing for reactions such as α-aminations, radical cyclizations, and various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[1]

This compound, the subject of this guide, incorporates the furan moiety, a common heterocycle in medicinal chemistry, alongside the reactive α-chloroamide functionality. This combination presents opportunities for the development of novel compounds with potential therapeutic applications. The amide bond itself is a cornerstone of biological systems and pharmaceuticals, with approximately one-quarter of all marketed drugs containing at least one amide bond.[2] Understanding the nuanced chemical properties of this compound is therefore crucial for unlocking its full potential in synthetic and medicinal chemistry.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. This section summarizes the key computed and experimentally determined properties of this compound.

Structural and Molecular Data

| Property | Value | Reference |

| IUPAC Name | 2-chloro-N-(furan-2-ylmethyl)acetamide | [3] |

| Molecular Formula | C₇H₈ClNO₂ | [3] |

| Molecular Weight | 173.60 g/mol | [3] |

| CAS Number | 40914-13-4 | [3] |

| Canonical SMILES | C1=COC(=C1)CNC(=O)CCl | [3] |

| InChI Key | DRDCOQBVIBGWCZ-UHFFFAOYSA-N | [3] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 39-42°C | [4] |

| Boiling Point (Predicted) | 350.3±32.0 °C | [4] |

| Density (Predicted) | 1.250 g/cm³ | [4] |

| Topological Polar Surface Area | 42.2 Ų | [3] |

| XLogP3-AA (Lipophilicity) | 0.8 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 3 | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of furfurylamine with chloroacetyl chloride. This nucleophilic acyl substitution reaction is a common and efficient method for the formation of amide bonds.[5][6]

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the primary amine of furfurylamine on the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond. The use of a non-nucleophilic base is often employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Caption: General schematic for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of N-substituted chloroacetamides.[5][6][7]

Materials:

-

Furfurylamine

-

Chloroacetyl chloride

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

-

Ice bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Standard glassware for reaction and workup

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve furfurylamine (1.0 eq.) and the non-nucleophilic base (1.1-1.5 eq.) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.0-1.2 eq.) in the same anhydrous solvent to the stirred reaction mixture via a dropping funnel. Maintain the temperature below 5°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours, or until TLC analysis indicates the consumption of the starting material.[6]

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the crude product, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the presence of the α-chloro group, which makes the α-carbon an electrophilic center susceptible to nucleophilic attack.[1][8]

Nucleophilic Substitution

The chlorine atom is a good leaving group, facilitating Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of diverse functionalities at the α-position.[1][8]

-

With Oxygen Nucleophiles: Reaction with alkoxides or phenoxides can yield α-alkoxy or α-aryloxy amides.

-

With Nitrogen Nucleophiles: Amines can displace the chloride to form α-amino amides.

-

With Sulfur Nucleophiles: Thiolates readily react to produce α-thio amides.[8]

Caption: Nucleophilic substitution reactions of this compound.

Formation of Heterocycles

The reactivity of the α-chloroamide moiety can be harnessed for the synthesis of various heterocyclic systems, often through an initial nucleophilic substitution followed by an intramolecular cyclization.[8]

Metal-Catalyzed Cross-Coupling Reactions

In recent years, α-haloamides have been utilized in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, to form α-aryl amides. This provides a powerful method for constructing complex molecular architectures.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the methylene protons adjacent to the nitrogen, the methylene protons alpha to the carbonyl and chlorine, and the amide N-H proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the carbons of the furan ring, and the two methylene carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl, and the C-Cl stretching.[5]

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom.

Applications in Drug Discovery and Development

The this compound scaffold holds significant potential in medicinal chemistry.

-

Intermediate for Bioactive Molecules: Its versatile reactivity allows it to serve as a key intermediate in the synthesis of more complex molecules with potential antimicrobial, antifungal, or other therapeutic activities.[5][8]

-

Covalent Inhibitors: The chloroacetamide moiety is a well-known "warhead" for targeting nucleophilic amino acid residues, such as cysteine, in enzyme active sites.[9] This makes this compound a valuable building block for the design of targeted covalent inhibitors.[9]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[3]

Precautionary Measures:

-

Handle in a well-ventilated area or under a chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

-

Avoid breathing dust, fumes, or vapors.[10]

-

Wash hands thoroughly after handling.[10]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. A storage temperature of 2-8°C is recommended.[4]

Conclusion

This compound is a versatile and reactive compound with significant potential in organic synthesis and drug discovery. Its rich chemistry, stemming from the α-haloamide functional group, allows for a wide range of transformations. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective utilization in the laboratory. As research in medicinal chemistry continues to evolve, the strategic application of such building blocks will undoubtedly contribute to the development of novel therapeutics.

References

- The Fascinating Chemistry of α‐Haloamides - PMC - NIH. (n.d.).

- This compound - Safety Data Sheet - ChemicalBook. (2022-12-31).

- 2-chloro-N-((furan-2-yl)methyl)acetamide | C7H8ClNO2 | CID 720922 - PubChem. (n.d.).

- α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction | Journal of the American Chemical Society. (n.d.).

- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012-01-02).

- 2-chloro-N-(2-fluorophenyl)acetamide | C8H7ClFNO | CID 1522874 - PubChem. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-08).

- Applications of N-Chloro-2-fluoroacetamide in Medicinal Chemistry: Application Notes and Protocols - Benchchem. (n.d.).

- Material Safety Data Sheet - 2-Chloroacetamide, 98% - Cole-Parmer. (n.d.).

- 2-Chloro-N-(2,6-dimethylphenyl)acetamide 1131-01-7 - Guidechem. (n.d.).

- A facile amidation of chloroacetyl chloride using DBU. (n.d.).

- 2-Chloro-N,N-diethyl-2-fluoroacetamide | C6H11ClFNO | CID 356549 - PubChem. (n.d.).

- Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. (2019-11-18).

- This compound CAS#: 40914-13-4 • ChemWhat. (n.d.).

- Chloroacetamide - Wikipedia. (n.d.).

- Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (n.d.).

- Amides: Structure, Properties, and Reactions | Solubility of Things. (n.d.).

- Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono - NIH. (n.d.).

- Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications - Eurasian Chemical Communications. (2021-04-27).

- How to prepare and apply 2-Chloro-N-methylacetamide? - FAQ - Guidechem. (n.d.).

- α-Arylation of Amides from α-Halo Amides Using Metal-Catalyzed Cross-Coupling Reactions. (2018-12-07).

- Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis | Request PDF - ResearchGate. (2025-09-06).

- 2-chloro-N-(2-furylmethyl)-N-phenylacetamide | SCBT - Santa Cruz Biotechnology. (n.d.).

- Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide - PrepChem.com. (n.d.).

- This compound CAS#: 40914-13-4 • ChemWhat. (n.d.).

- 40914-13-4(this compound) Product Description. (n.d.).

- Furfurylamines from biomass: transaminase catalysed upgrading of furfurals - Semantic Scholar. (2017-01-23).

- (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. (n.d.).

- US2321278A - Preparation of chloroacetamide - Google Patents. (n.d.).

- 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide - NIH. (n.d.).

- Acetamide, 2-chloro- - the NIST WebBook. (n.d.).

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019-10-14).

- Amides - Structure and Reactivity - Chemistry Steps. (n.d.).

- Organic synthesis advice (amide linker using chloroacetyl chloride)? : r/chemistry - Reddit. (2015-05-08).

- An In-depth Technical Guide to the ¹H NMR Spectrum of N-Chloro-2-fluoroacetamide - Benchchem. (n.d.).

- NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. (n.d.).

- Question: interpret this proton NMR spectrum and IR spectrum. the product is supposed to be 2-chloro-N-(2,6-dimethylphenyl)acetamide - Chegg. (2020-05-05).

- Chloroacetyl chloride: applications in synthesis and toxicology - ChemicalBook. (2023-07-21).

- (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide - ResearchGate. (n.d.).

Sources

- 1. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-chloro-N-((furan-2-yl)methyl)acetamide | C7H8ClNO2 | CID 720922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 40914-13-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. ijpsr.info [ijpsr.info]

- 6. sphinxsai.com [sphinxsai.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-chloro-N-(2-furylmethyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-N-(2-furylmethyl)acetamide, a valuable chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the prevalent synthetic pathway, the underlying reaction mechanism, a detailed experimental protocol, and critical safety considerations. The synthesis is primarily achieved through the chloroacetylation of furfurylamine, a reaction that falls under the classic Schotten-Baumann conditions. This guide emphasizes the causality behind experimental choices to ensure both scientific integrity and practical applicability.

Introduction: Significance of N-Substituted Chloroacetamides

N-substituted chloroacetamides are a pivotal class of organic compounds, serving as versatile precursors and building blocks in the synthesis of more complex molecules, including a variety of heterocyclic compounds.[1] The reactivity of the chlorine atom, which is susceptible to nucleophilic substitution, makes these compounds highly valuable intermediates.[2][3] Many derivatives of N-substituted chloroacetamides have demonstrated significant biological activities, including antimicrobial, antifungal, and herbicidal properties.[4][5] The target molecule, this compound, incorporates a furan moiety, a common scaffold in medicinal chemistry, suggesting its potential as a precursor for novel bioactive compounds.[6] This guide will focus on the practical and mechanistic aspects of its synthesis.

The Core Synthesis Pathway: Chloroacetylation of Furfurylamine

The most direct and widely employed method for the synthesis of this compound is the chloroacetylation of furfurylamine. This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[3] To drive the reaction to completion and to neutralize the hydrochloric acid byproduct, a base is essential. The HCl generated would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

Reaction Mechanism

The chloroacetylation of furfurylamine follows a nucleophilic addition-elimination mechanism, characteristic of the Schotten-Baumann reaction.[3][7][8]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of furfurylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This initial attack forms a tetrahedral intermediate.

-

Elimination of Chloride: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group.

-

Deprotonation: A base, such as triethylamine or pyridine, removes a proton from the nitrogen atom, neutralizing the positive charge and yielding the final amide product, this compound. The base also neutralizes the hydrochloric acid formed during the reaction.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ijpsr.info [ijpsr.info]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-chloro-N-((furan-2-yl)methyl)acetamide | C7H8ClNO2 | CID 720922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chloro Acetamide [anshulchemicals.com]

An In-depth Technical Guide to the Putative Mechanisms of Action of 2-chloro-N-(2-furylmethyl)acetamide

Preamble: Charting the Unexplored Potential of a Reactive Molecule

In the landscape of drug discovery and development, the exploration of novel chemical entities is paramount. 2-chloro-N-(2-furylmethyl)acetamide emerges as a molecule of interest, not for a well-defined and extensively documented mechanism of action, but for the very promise its structure holds. This guide is conceived for researchers, scientists, and drug development professionals, venturing into the potential therapeutic applications of this compound. In the absence of a substantial body of literature specific to this compound, this document will serve as a technical whitepaper, postulating its core mechanisms of action based on established principles of medicinal chemistry and the known biological activities of structurally related chloroacetamide derivatives. We will delve into hypothesized pathways, supported by robust scientific rationale, and provide actionable experimental protocols to systematically investigate and validate these hypotheses. Our approach is grounded in a synthesis of expertise, trustworthiness through self-validating experimental design, and an authoritative foundation of scientific literature.

Molecular Profile and Rationale for Investigation

This compound is an organic compound featuring a central acetamide scaffold, substituted with a reactive chloromethyl group and a furfuryl moiety.[1][2][3] The presence of the α-chloroacetamide group is of particular significance, as this functional group is a well-known electrophilic "warhead" in medicinal chemistry, capable of forming covalent bonds with nucleophilic residues in biological macromolecules.[4] This inherent reactivity forms the basis of our primary hypotheses regarding its mechanism of action.

The furan ring, a common motif in pharmacologically active compounds, can influence the molecule's overall physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its interaction with biological targets. While the broader class of acetamide derivatives has been investigated for a range of biological activities including antioxidant and anti-inflammatory effects[5][6], the chloroacetamide subclass is particularly noted for its antimicrobial and covalent inhibitory potential.[7][8]

Hypothesized Mechanism I: Covalent Inhibition of Nucleophilic Enzymes

A compelling putative mechanism for this compound is its action as a covalent inhibitor of enzymes that possess a nucleophilic amino acid residue within their active site.

The Chemistry of Covalent Inhibition

The α-chloroacetamide moiety is a classic electrophile. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom renders the α-carbon susceptible to nucleophilic attack. Key nucleophilic residues in enzyme active sites, such as the thiol group of cysteine, the hydroxyl group of serine, or the imidazole group of histidine, can attack this electrophilic carbon, leading to the displacement of the chloride ion and the formation of a stable, irreversible covalent bond. This process is illustrated in the diagram below.

Figure 1: Proposed mechanism of covalent inhibition by this compound.

Potential Therapeutic Targets

This mechanism suggests a broad range of potential applications, contingent on the specific enzymes that this compound can selectively target. Examples include:

-

Cysteine Proteases: A large family of enzymes involved in various physiological and pathological processes, including cancer (e.g., cathepsins) and viral replication (e.g., SARS-CoV-2 3CLpro).[4]

-

Kinases: Some kinases have accessible cysteine residues in or near their ATP-binding pocket, making them targets for covalent inhibitors.

-

Enzymes in Pathogen Survival: Essential enzymes in bacteria or fungi that rely on nucleophilic catalysis could be potential targets, leading to antimicrobial effects.

Experimental Workflow for Validating Covalent Inhibition

A systematic approach is required to identify the targets and confirm the covalent mechanism of action.

Figure 2: Experimental workflow for investigating covalent enzyme inhibition.

-

Incubation: Incubate the purified target enzyme (e.g., 1-5 µM) with a 5-10 fold molar excess of this compound in a suitable buffer at 37°C for various time points (e.g., 0, 15, 30, 60 minutes). A control reaction without the compound should be run in parallel.

-

Quenching: Stop the reaction by adding a quenching agent (e.g., 1% formic acid or by flash freezing).

-

Intact Protein Analysis: Desalt the samples and analyze by LC-MS (e.g., ESI-Q-TOF) to detect the mass shift corresponding to the covalent addition of the compound to the enzyme.

-

Peptide Mapping:

-

Denature, reduce, and alkylate the protein samples.

-

Digest the protein with a specific protease (e.g., trypsin).

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the protein sequence to identify the modified peptide and pinpoint the exact amino acid residue that has been covalently modified.

-

Hypothesized Mechanism II: Antimicrobial Activity

Various N-substituted chloroacetamide derivatives have demonstrated significant antibacterial and antifungal properties.[7] It is plausible that this compound shares this biological activity.

Putative Antimicrobial Targets

The antimicrobial effect of chloroacetamides is often attributed to their ability to alkylate essential biomolecules in pathogens, leading to the disruption of vital cellular processes. Potential targets include:

-

Penicillin-Binding Proteins (PBPs): These enzymes are crucial for bacterial cell wall synthesis. The active site serine or cysteine residues of PBPs could be susceptible to covalent modification by the chloroacetamide moiety. A study on a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, suggested that it may act on PBPs in Klebsiella pneumoniae.[8]

-

Other Essential Enzymes: Enzymes involved in microbial metabolism, DNA replication, or protein synthesis that have reactive nucleophiles in their active sites are also potential targets.

Data on Related Compounds

While specific data for this compound is unavailable, the following table summarizes the observed activities of other chloroacetamide derivatives, providing a rationale for investigating its antimicrobial potential.

| Derivative Class | Observed Activity | Organisms | Reference |

| 2-chloro-N-alkyl/aryl Acetamides | Antibacterial and antifungal | E. coli, P. aeruginosa, S. aureus, Candida sp. | [7] |

| 2-chloro-N-(2-hydroxyphenyl)acetamide | Antifungal | Candida albicans | [8] |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Antibacterial | Klebsiella pneumoniae | [8] |

Experimental Workflow for Antimicrobial Evaluation

A standard set of microbiological assays can be employed to determine the antimicrobial spectrum and potency of this compound.

-

Preparation of Inoculum: Grow the microbial strains (e.g., representative Gram-positive and Gram-negative bacteria, and fungi) to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Silico Assessment and Future Directions

Prior to extensive wet-lab experimentation, computational methods can provide valuable insights and help prioritize research efforts.

-

Molecular Docking: Docking studies can be performed against a library of known protein structures (e.g., from the Protein Data Bank) that are potential targets, such as cysteine proteases or bacterial PBPs. This can help predict binding affinities and identify the most likely biological targets.

-

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. This is crucial for early-stage assessment of its drug-like properties.

The hypotheses presented in this guide provide a foundational framework for the systematic investigation of this compound. The proposed experimental workflows offer a clear path to elucidating its mechanism of action, which is a critical step in the journey of transforming a promising molecule into a potential therapeutic agent. The inherent reactivity of the chloroacetamide moiety suggests that this compound is likely to be a covalent modifier of biological macromolecules, and future research should be directed at identifying its specific targets and understanding the downstream biological consequences of this interaction.

References

-

PubChem. (n.d.). 2-chloro-N-((furan-2-yl)methyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-((furan-2-yl)methyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-(2-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

- Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. (2012). International Journal of Institutional Pharmacy and Life Sciences, 2(1), 2249-6807.

-

de Almeida, C. G., Pavan, F. R., & de Paula, J. A. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Frontiers in Microbiology, 11, 1969. Retrieved from [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). Molecules, 15(3), 1887-1897. Retrieved from [Link]

-

Synthesis, biological and computational studies of flavonoid acetamide derivatives. (2022). RSC Advances, 12(16), 9695-9706. Retrieved from [Link]

-

Temüz, M. M., Çankaya, N., Korcan, S. E., Azarkan, S. Y., & Kahraman, T. (2024). First In Vitro – In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p -Acetamide. ResearchGate. Retrieved from [Link]

-

Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). Scientific Reports, 13(1), 4875. Retrieved from [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). ResearchGate. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-n-[(furan-2-yl)methyl]acetamide. Retrieved from [Link]

Sources

- 1. 2-chloro-N-((furan-2-yl)methyl)acetamide | C7H8ClNO2 | CID 720922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-chloro-n-[(furan-2-yl)methyl]acetamide (C7H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 3. 40914-13-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpsr.info [ijpsr.info]

- 8. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

2-chloro-N-(2-furylmethyl)acetamide solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-chloro-N-(2-furylmethyl)acetamide in Organic Solvents

Abstract

The solubility of an active compound is a critical physicochemical parameter that dictates its behavior in various chemical and biological systems. This is particularly true in drug development and synthetic chemistry, where solvent selection influences reaction kinetics, purification, and formulation. This technical guide provides a comprehensive analysis of the solubility profile of this compound. Due to the limited availability of specific quantitative data in public literature, this document establishes a predictive framework based on the molecule's structural attributes and the fundamental principles of solute-solvent interactions. Furthermore, it delivers a robust, step-by-step experimental protocol for researchers to precisely determine solubility in various organic solvents, ensuring reliable and reproducible data generation for their specific applications.

Introduction to this compound

This compound belongs to the class of N-substituted chloroacetamides, a group of compounds recognized for their utility as synthetic intermediates and for their diverse biological activities.[1][2] The molecule incorporates several key functional groups: a reactive chloroacetamide moiety, a central amide linkage, and a furan ring. The chloroacetamide group is a versatile precursor in organic synthesis, often used for introducing the acetamide group into other molecules.[3][4] The furan ring is a common heterocycle in medicinal chemistry, known to interact with various biological targets. The overall structure suggests a molecule with moderate polarity, capable of acting as both a hydrogen bond donor and acceptor.

Understanding the solubility of this compound is paramount for:

-

Synthetic Chemists: Selecting appropriate solvents for reactions, controlling reaction rates, and developing effective purification strategies (e.g., crystallization).

-

Pharmacologists & Formulation Scientists: Designing drug delivery systems, predicting absorption and distribution, and developing stable formulations for preclinical and clinical studies.

-

Analytical Chemists: Choosing suitable solvents for chromatographic analysis and other characterization techniques.

Physicochemical Properties & Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the nature of the solvent.[5] The principle of "like dissolves like" serves as a fundamental guideline, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[6][7][8]

Molecular Structure of this compound:

-

IUPAC Name: 2-chloro-N-(furan-2-ylmethyl)acetamide[9]

-

Molecular Formula: C₇H₈ClNO₂[9]

-

Molecular Weight: 173.60 g/mol (Computed)

Key Structural Features Influencing Solubility:

-

Amide Group (-CONH-): This is a highly polar functional group capable of forming strong hydrogen bonds. The nitrogen atom acts as a hydrogen bond donor, and the carbonyl oxygen acts as a hydrogen bond acceptor. This feature promotes solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).[10]

-

Furan Ring: The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. It contributes to the molecule's overall polarity and can participate in dipole-dipole interactions.

-

Chloroalkyl Group (-CH₂Cl): The carbon-chlorine bond introduces a dipole moment, adding to the molecule's polarity.

-

Methylene Bridge (-CH₂-): This flexible, non-polar linker connects the furan ring to the amide nitrogen.

Based on these features, this compound is predicted to be a moderately polar compound. Its solubility is expected to be favorable in a range of organic solvents, particularly those with polar characteristics.

Predicted Solubility Trend:

-

High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetone, as well as in polar protic solvents like Methanol and Ethanol. These solvents can effectively solvate the polar amide group.[11]

-

Moderate Solubility: Expected in solvents of intermediate polarity such as Chloroform, Dichloromethane, and Ethyl Acetate.[12]

-

Low to Insoluble: Expected in non-polar solvents like Hexane, Cyclohexane, and Toluene. The non-polar hydrocarbon nature of these solvents cannot effectively overcome the strong intermolecular forces (especially hydrogen bonding) between the solute molecules.[13]

-

Water Solubility: While the amide and furan moieties can interact with water, the overall molecule contains a significant non-polar carbon framework. Therefore, its solubility in water is expected to be limited.[12][14]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To move from prediction to empirical data, a standardized experimental approach is essential. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[15] This protocol is designed to be a self-validating system, ensuring equilibrium is reached and results are accurate.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.01 mg precision)

-

Glass vials with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or incubator

-

Volumetric flasks and pipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique (e.g., NMR, Gravimetric analysis).[16]

3.2. Step-by-Step Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. A visual excess of solid should be apparent after equilibration.

-

Record the exact weight of the compound added.

-

Add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[15] Expertise Note: It is crucial to determine the time to equilibrium by taking measurements at different time points (e.g., 24, 48, 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant. Trustworthiness Check: Avoid disturbing the solid precipitate at the bottom of the vial. Using a filter-tipped pipette can prevent accidental aspiration of solid particles.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

-

Perform the analysis in triplicate for each solvent to ensure precision.

-

-

Calculation:

-

Calculate the solubility using the determined concentration and the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Interpreting Solubility: Factors and Relationships

The solubility of this compound is not a static value but is influenced by the interplay between its structure and the properties of the solvent.

| Solvent Property | Influence on Solubility | Rationale |

| Polarity / Dielectric Constant | Higher polarity generally increases solubility.[7][8] | Polar solvents can effectively stabilize the polar amide and furan groups through dipole-dipole interactions, overcoming the solute-solute forces. |

| Hydrogen Bonding Capacity | Solvents that are H-bond donors/acceptors enhance solubility. | Protic solvents (e.g., alcohols) can hydrogen bond with the carbonyl oxygen and the N-H group of the amide, leading to strong solvation. |

| Molecular Size & Shape | Solvents with similar molecular architecture may show better solubility. | While less dominant than polarity, steric factors can play a role. The furan ring and flexible side chain need to be accommodated within the solvent structure. |

| Temperature | Solubility of solids typically increases with temperature.[16][17] | The dissolution process is usually endothermic, meaning that adding heat (increasing temperature) provides the energy needed to break the solute's crystal lattice. |

The following diagram illustrates the key relationships governing the solubility of the target compound.

Caption: Factors influencing the solubility of the target compound.

Conclusion

While specific, publicly available quantitative data for the solubility of this compound is scarce, a thorough analysis of its molecular structure allows for a strong predictive assessment. The presence of a polar amide group and a furan ring suggests favorable solubility in polar organic solvents such as alcohols, DMSO, and DMF, with limited solubility in non-polar hydrocarbon solvents. This guide provides the necessary theoretical foundation and, most critically, a detailed and robust experimental protocol for researchers to generate precise and reliable solubility data. By following the outlined shake-flask method, scientists in drug development and chemical synthesis can obtain the critical data needed to advance their research, ensuring efficient process development, formulation, and analysis.

References

-

18. (n.d.). Class Handout.

-

6. (n.d.). Chemistry Laboratory Document.

-

. (2023). University of Toronto Scarborough.

-

13. Chemistry Steps.

-

17. Teachy.

-

16. (2025). Chemistry For Everyone via YouTube.

- Korovina, N. (2020). Principles of Solubility in Organic Chemistry. YouTube.

-

8. ResearchGate.

-

15. Benchchem.

-

10. Solubility of Things.

-

19. Cengage Learning.

-

5. Open Oregon Educational Resources.

-

20. PubChem.

-

21. VSNCHEM.

- Maher, A., Croker, D., & Rasmuson, Å. C. (2010). Solubility of form III piracetam in a range of solvents.

-

1. Benchchem.

-

3. Guidechem.

-

22. ChemicalBook.

- Katke, S. A., et al. (2011). Synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.

-

23. Cheméo.

-

12. ChemicalBook.

-

24. NIST WebBook.

-

25. Chemchart.

-

4. ResearchGate.

-

9. PubChem.

-

14. Wikipedia.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijpsr.info [ijpsr.info]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. chem.ws [chem.ws]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-chloro-N-((furan-2-yl)methyl)acetamide | C7H8ClNO2 | CID 720922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pure.ul.ie [pure.ul.ie]

- 12. chemicalbook.com [chemicalbook.com]

- 13. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 14. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. youtube.com [youtube.com]

- 17. teachy.ai [teachy.ai]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. www1.udel.edu [www1.udel.edu]

- 20. 2-chloro-N-(2-fluorophenyl)acetamide | C8H7ClFNO | CID 1522874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. This compound | VSNCHEM [vsnchem.com]

- 22. 40914-13-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 23. Acetamide, 2-chloro-N-(2,6-diethylphenyl)- (CAS 6967-29-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 24. Acetamide, 2-chloro- [webbook.nist.gov]

- 25. 2-Chloro-N-methylacetamide (96-30-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

2-chloro-N-(2-furylmethyl)acetamide spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-chloro-N-(2-furylmethyl)acetamide

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound (CAS No: 40914-13-4), a molecule of interest in synthetic and medicinal chemistry.[1][2][3] As researchers and drug development professionals, a precise understanding of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular structure elucidation.

This document moves beyond a simple listing of data. It is designed to provide a field-proven perspective on why specific spectroscopic signatures appear and how to interpret them, reflecting the expertise gained from extensive laboratory experience. The protocols described herein are robust and include self-validating steps, ensuring the generation of trustworthy and reproducible data.

Molecular Structure and Spectroscopic Overview

To effectively interpret spectroscopic data, we must first understand the molecule's constituent parts. This compound possesses several key structural features: a furan ring, a secondary amide linkage, and an alkyl chloride moiety. Each of these functional groups will give rise to characteristic signals in the various spectra.

Molecular Structure of this compound

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule.[4] For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is predicted to show five distinct signals. The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for such compounds due to its excellent dissolving power and minimal signal overlap.[5]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Amide NH | 6.5 - 7.5 | Broad Singlet | 1H | - |

| Furan H4 | 7.3 - 7.4 | Doublet of doublets | 1H | J4,3 ≈ 1.8, J4,2 ≈ 0.8 |

| Furan H2 | 6.3 - 6.4 | Doublet of doublets | 1H | J2,3 ≈ 3.2, J2,4 ≈ 0.8 |

| Furan H3 | 6.2 - 6.3 | Doublet of doublets | 1H | J3,2 ≈ 3.2, J3,4 ≈ 1.8 |

| Methylene CH₂ -N | 4.5 - 4.6 | Doublet | 2H | J ≈ 5.8 |

| Methylene CH₂ -Cl | 4.1 - 4.2 | Singlet | 2H | - |

Expert Insights:

-

Amide Proton (NH): This proton's chemical shift is highly variable and often appears as a broad signal due to moderate-speed chemical exchange and quadrupolar coupling with the nitrogen atom. Its integration value of 1H is key to its identification.

-

Furan Protons (H2, H3, H4): These three protons form a characteristic splitting pattern. H4 is the most deshielded due to its proximity to the oxygen atom. The coupling constants are typical for a 2-substituted furan ring.[4]

-

Methylene Protons (C5H₂): These protons are adjacent to the amide nitrogen and the furan ring. They appear as a doublet due to coupling with the amide (NH) proton. This coupling can sometimes be lost due to proton exchange, resulting in a singlet.

-

Methylene Protons (C6H₂): These protons are adjacent to the electron-withdrawing chlorine atom and the carbonyl group, shifting them downfield to ~4.1 ppm. They are expected to be a sharp singlet as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, seven distinct carbon signals are expected.

Table 2: ¹³C NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C =O) | ~166 |

| Furan C 1 | ~150 |

| Furan C 4 | ~143 |

| Furan C 2 | ~111 |

| Furan C 3 | ~108 |

| C H₂-Cl | ~43 |

| C H₂-N | ~36 |

Source: Data is based on typical values for similar functional groups and available database information.[1]

Expert Insights:

-

Causality of Chemical Shifts: The carbonyl carbon (C7) is the most deshielded (~166 ppm) due to the double bond to oxygen. The furan carbons have characteristic shifts, with C1 and C4 (adjacent to oxygen) being the most downfield within the ring system.[4] The aliphatic carbons, C6 and C5, appear furthest upfield, with the C6 attached to the electronegative chlorine atom appearing further downfield than the C5 attached to nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the rapid identification of functional groups. The analysis of this compound via the KBr-pellet technique reveals key vibrational frequencies that confirm its structure.[6]

Table 3: Key IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch (Amide) |

| ~3100 | Medium | C-H Stretch (Aromatic - Furan) |

| ~2950 | Medium | C-H Stretch (Aliphatic - CH₂) |

| ~1650 | Very Strong | C=O Stretch (Amide I band) |

| ~1550 | Strong | N-H Bend (Amide II band) |

| ~750 | Strong | C-Cl Stretch |

Source: Data is based on typical values and available database information.[1][6]

Expert Insights:

-

The Amide Signature: The two most prominent peaks in the spectrum are the C=O stretch (Amide I) around 1650 cm⁻¹ and the N-H bend (Amide II) around 1550 cm⁻¹. Their presence is a strong confirmation of the amide functional group. The broad N-H stretching band around 3300 cm⁻¹ further supports this assignment.

-

Trustworthiness of Data: The presence of both the Amide I and Amide II bands provides a self-validating system for identifying the secondary amide. The C-Cl stretch, while present, can sometimes be difficult to assign definitively as it falls in the fingerprint region where many other vibrations occur.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. Using Electron Ionization (EI), a common technique for small molecules, we can predict the fragmentation pattern.

The molecular formula is C₇H₈ClNO₂, leading to a monoisotopic mass of approximately 173.02 g/mol .[1]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Relative Intensity (%) | Assignment |

| 173/175 | High | [M]⁺ (Molecular Ion) |

| 96 | Moderate | [M - C₂H₂ClO]⁺ |

| 81 | High | [C₅H₅O]⁺ (Furfuryl cation) |

| 49/51 | Moderate | [CH₂Cl]⁺ |

Expert Insights:

-

The Molecular Ion Peak: A key feature in the mass spectrum will be the molecular ion peak [M]⁺. Due to the natural abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks (M and M+2) at m/z 173 and 175, with a characteristic 3:1 intensity ratio. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation Pathways: The most likely fragmentation pathway is alpha-cleavage at the C-C bond between the furan ring and the methylene group, leading to the formation of the highly stable furfuryl cation at m/z 81. This is often the base peak in the spectrum.

Experimental Protocols and Workflows

Acquiring high-quality, trustworthy data requires meticulous adherence to validated protocols.

Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire a ¹H spectrum using a standard 30° pulse sequence.

-

Acquire a ¹³C spectrum using a proton-decoupled sequence.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Workflow for NMR Data Acquisition and Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet-forming die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Protocol: Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS) inlet.

-

Ionization: Bombard the sample with a high-energy electron beam (standardly 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Record the abundance of each ion to generate the mass spectrum.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous and robust characterization of this compound. The predicted ¹H NMR spectrum details the specific proton environments and their connectivities. The ¹³C NMR confirms the presence of seven unique carbon atoms. IR spectroscopy validates the key functional groups, particularly the secondary amide, while mass spectrometry confirms the molecular weight and reveals a characteristic isotopic pattern for the single chlorine atom. This comprehensive spectroscopic guide serves as an authoritative reference for researchers engaged in the synthesis, quality control, or further development of this compound.

References

- 1. 2-chloro-N-((furan-2-yl)methyl)acetamide | C7H8ClNO2 | CID 720922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. 40914-13-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Biological Activity of 2-chloro-N-(2-furylmethyl)acetamide

A Senior Application Scientist's Synthesis of its Antimicrobial, Antifungal, and Cytotoxic Potential

Introduction

In the ever-evolving landscape of drug discovery and development, the exploration of novel chemical entities with significant biological activity is paramount. Among the myriad of heterocyclic compounds, furan derivatives have garnered considerable attention due to their diverse pharmacological properties. This guide provides a comprehensive technical overview of 2-chloro-N-(2-furylmethyl)acetamide, a molecule that combines the reactive chloroacetamide moiety with the biologically significant furfuryl group. While direct experimental data on this specific compound is emerging, this document synthesizes information from closely related analogs to build a robust scientific case for its potential as an antimicrobial, antifungal, and cytotoxic agent. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis, potential mechanisms of action, and experimental evaluation of this promising compound.

Compound Profile: this compound

This compound, also known as N-furfurylchloroacetamide, is a synthetic organic compound featuring a furan ring linked to an N-substituted chloroacetamide.[1] The presence of the electrophilic chloroacetyl group suggests a potential for covalent interaction with biological nucleophiles, a common mechanism for enzyme inhibition. The furan moiety is a well-established pharmacophore found in numerous bioactive natural products and synthetic drugs.[2]

Chemical Structure and Properties:

-

IUPAC Name: 2-chloro-N-(furan-2-ylmethyl)acetamide[1]

-

Molecular Formula: C₇H₈ClNO₂[1]

-

CAS Number: 40914-13-4[1]

Synthesis of this compound

The synthesis of N-substituted chloroacetamides is typically achieved through the acylation of a primary or secondary amine with chloroacetyl chloride.[3] This straightforward nucleophilic acyl substitution reaction is a versatile method for generating a library of derivatives for biological screening.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of N-substituted chloroacetamides.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve furfurylamine (1.0 equivalent) and a suitable base such as triethylamine (1.1 equivalents) in an inert solvent like dichloromethane.

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

-

Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with water, dilute hydrochloric acid, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Antimicrobial and Antifungal Activity

While specific data for this compound is not extensively published, the broader class of N-substituted chloroacetamides has demonstrated significant antimicrobial and antifungal properties.[3]

Evidence from Analogous Compounds

Studies on 2-chloro-N-phenylacetamide have shown promising antifungal activity against various fungal strains. For instance, it has been reported to be effective against Aspergillus flavus with minimum inhibitory concentrations (MICs) ranging from 16 to 256 µg/mL and minimum fungicidal concentrations (MFCs) between 32 and 512 µg/mL.[5] This compound has also demonstrated efficacy against fluconazole-resistant Candida albicans and Candida parapsilosis, with MIC values between 128 and 256 µg/mL.[6]

The antibacterial potential of N-substituted chloroacetamides has also been noted, with many derivatives showing good activity against both Gram-positive and Gram-negative bacteria.[7] The presence of the chloro atom is considered crucial for the biological activity of these molecules.[7]

Table 1: Antimicrobial and Antifungal Activity of 2-chloro-N-phenylacetamide

| Organism | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Aspergillus flavus | 16 - 256 | 32 - 512 | [5] |

| Candida albicans (fluconazole-resistant) | 128 - 256 | 512 - 1024 | [6] |

| Candida parapsilosis (fluconazole-resistant) | 128 - 256 | 512 - 1024 | [6] |

Proposed Mechanism of Action

The antimicrobial and antifungal effects of chloroacetamides are believed to stem from their ability to act as alkylating agents. The electrophilic carbon of the chloroacetyl group can react with nucleophilic residues, such as the thiol groups of cysteine in enzymes, leading to irreversible inhibition and disruption of essential cellular processes.[8]

For 2-chloro-N-phenylacetamide, a proposed antifungal mechanism involves binding to ergosterol in the fungal plasma membrane, as well as the potential inhibition of DNA synthesis through the inhibition of thymidylate synthase.[5]

Caption: Proposed mechanisms of antimicrobial action for chloroacetamide derivatives.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is based on standard methods for antimicrobial susceptibility testing.[9][10]

-

Preparation of Inoculum: From a pure overnight culture of the test microorganism, prepare a suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Cytotoxic and Anticancer Potential

The chloroacetamide scaffold is present in some herbicidal agents, which exert their effects through cytotoxicity.[11] This suggests that this compound may also possess cytotoxic properties.

Inference from Related Compounds

Chloroacetamide herbicides have been shown to induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and ultimately apoptosis.[11] Furthermore, various N-substituted acetamide derivatives have been investigated as potential anticancer agents, with some showing significant cytotoxic effects against cancer cell lines.

Proposed Mechanism of Cytotoxicity

The cytotoxic mechanism of chloroacetamides likely involves the alkylation of cellular macromolecules, including proteins and DNA. This can disrupt cellular signaling pathways and induce apoptosis. The generation of ROS can further contribute to cellular damage.

Caption: Proposed mechanism of cytotoxicity for chloroacetamide derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[12][13]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated.

Conclusion and Future Directions

This compound is a molecule of significant interest due to the combined presence of the reactive chloroacetamide group and the biologically active furan moiety. Based on the extensive literature on analogous compounds, it is reasonable to hypothesize that this compound possesses antimicrobial, antifungal, and cytotoxic properties. The proposed mechanisms of action, primarily centered around its alkylating potential, provide a solid foundation for further investigation.

Future research should focus on the synthesis and purification of this compound, followed by a comprehensive in vitro evaluation of its biological activities against a panel of clinically relevant bacteria, fungi, and cancer cell lines. Mechanistic studies to elucidate its precise molecular targets are also warranted. The detailed protocols provided in this guide offer a practical framework for initiating such investigations. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with broad applications in medicine and beyond.

References

-

Cordeiro, R. A., de Farias, R. A., de Sales, I. R., de Morais, S. M., de Oliveira, A. C., & de Sousa, D. P. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Frontiers in Microbiology, 11, 1948.

-

PubChem. (n.d.). 2-chloro-N-((furan-2-yl)methyl)acetamide. National Center for Biotechnology Information. Retrieved from

-

Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Toxicology Research, 10(3), 461–471.

-

de Almeida, J. R. G. S., de Oliveira, T. A., de Lima, M. C. A., do Nascimento, S. C., & de Oliveira, A. C. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997.

-

Abcam. (n.d.). MTT assay protocol. Retrieved from

-

Zhang, Y., & Li, Y. (2025). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Journal of Hazardous Materials, 481, 131123.

-

Alabi, K. A., & Osesan, O. T. (2017). Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan. Journal of Chemical Society of Nigeria, 42(1).

-

FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific.

-

de Almeida, J. R. G. S., de Oliveira, T. A., de Lima, M. C. A., do Nascimento, S. C., & de Oliveira, A. C. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080.

-

Protocols.io. (2023). MTT (Assay protocol).

-

Szymańska, E., & Gier-Bialasik, A. (2022). Evaluation of the Antimicrobial Activity of N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives. Pharmaceuticals, 15(11), 1361.

-

National Industrial Chemicals Notification and Assessment Scheme. (2016). Acetamide, 2-chloro-: Human health tier II assessment.

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from

-

Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Pest Management Science, 59(6-7), 771-771.

-

Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide.

-

Katke, S. A., Amrutkar, S. V., & Khairnar, S. J. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 226-231.

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.

-

Džudževic-Cancar, H., Prnjavorac, B., Becic, F., & Zaric, M. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 30–40.

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

-

Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Chloroacetamide.

-

Temüz, M. M., Çankaya, N., Korcan, S. E., Azarkan, S. Y., & Kahraman, T. (2024). First In Vitro – In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p -Acetamide. Journal of Molecular Structure, 1301, 137335.

-

Al-Abdullah, N. H., Al-Tuwaijri, H. M., & El-Emam, A. A. (2014). Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N4-Acetamides of Ciprofloxacin and Norfloxacin. Molecules, 19(6), 8345–8360.

- Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.

-

ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from

-

NIST. (n.d.). Acetamide, 2-chloro-. In NIST Chemistry WebBook.

-

Organic Spectroscopy International. (2016). 2-chloro-N-(2-phenylethyl)acetamide.

-

Singh, S. P., Qureshi, A., & Hassan, W. (2021). Mechanisms of Action by Antimicrobial Agents: A Review. McGill Journal of Medicine, 19(1).

-

Sidorenko, A. V., & Edelstein, M. V. (2019). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy, 21(2), 156–161.

-

The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube.

-

Jablonkai, I., & Hulesch, A. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 434-440.

Sources

- 1. 2-chloro-N-((furan-2-yl)methyl)acetamide | C7H8ClNO2 | CID 720922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.info [ijpsr.info]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. scielo.br [scielo.br]

- 7. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alkylating reactivity and herbicidal activity of chloroacetamides [pubmed.ncbi.nlm.nih.gov]

- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to Unveiling the Therapeutic Targets of 2-chloro-N-(2-furylmethyl)acetamide

Executive Summary

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the identification and validation of potential therapeutic targets for the compound 2-chloro-N-(2-furylmethyl)acetamide. This small molecule possesses two key structural motifs: a furan ring, a scaffold present in numerous pharmacologically active compounds, and a chloroacetamide group, a well-established reactive electrophile capable of forming covalent bonds with protein targets. The convergence of these two moieties suggests a high potential for therapeutic innovation. This guide synthesizes current knowledge, proposes specific, testable hypotheses about its mechanism of action, and provides detailed, field-proven experimental protocols for robust target identification and validation. Our approach is grounded in established methodologies, including both unbiased, proteome-wide screening and hypothesis-driven validation assays, to provide a clear and actionable framework for investigation.

Introduction: The Therapeutic Potential of a Bifunctional Scaffold

The rational design of novel therapeutics often involves the strategic combination of chemical moieties with known biological activities. This compound (PubChem CID: 720922) is a compelling candidate for investigation due to its hybrid structure.[1]

-

The Furan Moiety: The furan ring is a five-membered aromatic heterocycle that is a core component in a wide array of pharmacologically active compounds.[2][3] Its derivatives are known to exhibit diverse therapeutic properties, including anti-inflammatory, antimicrobial, antiviral, anticancer, and neuroprotective activities.[2][4][5][6] The furan ring can engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, which are crucial for binding to target receptors and enhancing pharmacokinetic profiles.[2][3]

-

The Chloroacetamide Moiety: The chloroacetamide group is a potent electrophilic "warhead." It is known to act as an irreversible or covalent inhibitor by forming a stable bond with nucleophilic amino acid residues on target proteins, most notably cysteine.[7][8][9] This covalent binding can lead to high potency and a prolonged duration of action, which are desirable characteristics for therapeutic agents.[9] Chloroacetamide derivatives have been successfully developed as herbicides and have been explored as inhibitors for various enzymes, including fatty acid elongases, TEAD transcription factors, and cyclo-oxygenase (COX) enzymes.[7][10][11]

The combination of a versatile binding scaffold (furan) with a reactive covalent warhead (chloroacetamide) in a single molecule presents a powerful strategy for developing potent and selective therapeutics. This guide outlines the necessary steps to deconvolve its mechanism of action and identify its primary molecular targets.

Hypothesized Mechanisms and Putative Therapeutic Targets

Based on the compound's structure, we can formulate several primary hypotheses regarding its molecular targets and therapeutic applications. The central hypothesis is that this compound acts as a targeted covalent inhibitor , where the furan-containing portion of the molecule directs it to the binding pocket of a specific protein, allowing the chloroacetamide moiety to form a covalent bond with a nearby cysteine residue.

Covalent Enzyme Inhibition

The chloroacetamide group is a known irreversible inhibitor that covalently binds to active site cysteines in condensing enzymes.[7] This suggests that primary targets for this compound are likely to be enzymes whose activity is regulated by a critical cysteine residue.

Potential Target Classes:

-

Proteases: Many proteases, such as caspases and cathepsins, rely on a catalytic cysteine in their active site. Covalent inhibition of these enzymes could have applications in apoptosis regulation (cancer) or inflammatory diseases.

-

Kinases: While many kinase inhibitors target the ATP-binding pocket, specific kinases possess accessible cysteine residues near this pocket (e.g., BTK, EGFR) that can be targeted by covalent inhibitors for increased potency and selectivity.

-

Deubiquitinating Enzymes (DUBs): These enzymes are critical for protein homeostasis and are almost universally cysteine proteases, making them prime targets for covalent modification in cancer and neurodegenerative diseases.

-

Metabolic Enzymes: As demonstrated with fatty acid elongases, enzymes involved in critical metabolic pathways that utilize a cysteine-based catalytic mechanism are potential targets.[7]

Diagram: Hypothesized Covalent Inhibition Mechanism

The following diagram illustrates the proposed mechanism by which this compound covalently modifies a target protein.

Caption: Proposed two-step mechanism of covalent inhibition by the title compound.

Experimental Workflows for Target Identification

To identify the specific protein targets, a multi-pronged approach combining unbiased (proteome-wide) and hypothesis-driven methods is recommended.

Unbiased Target Identification: Affinity-Based Proteomics

Affinity-based pull-down is a classic and powerful method to isolate binding partners from a complex biological sample.[12][13] This involves immobilizing the small molecule to a solid support to "fish" for its targets in a cell lysate.

Objective: To identify proteins that directly bind to this compound.

Principle: A modified version of the compound, appended with a biotin tag via a linker, is synthesized. This "bait" molecule is immobilized on streptavidin-coated beads and incubated with cell lysate. Proteins that bind to the bait are pulled down, eluted, and identified by mass spectrometry (MS).[13]

Step-by-Step Methodology:

-

Synthesis of Bait and Control Molecules:

-